molecular formula C9H14O2 B14566400 But-3-en-1-yl cyclopropylacetate CAS No. 61716-02-7

But-3-en-1-yl cyclopropylacetate

Cat. No.: B14566400
CAS No.: 61716-02-7
M. Wt: 154.21 g/mol
InChI Key: FAMAUORAOUMCBP-UHFFFAOYSA-N
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Description

But-3-en-1-yl cyclopropylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopropyl group attached to an acetate moiety, with a but-3-en-1-yl group as the substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl cyclopropylacetate typically involves the esterification of cyclopropylacetic acid with but-3-en-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl cyclopropylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

But-3-en-1-yl cyclopropylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of But-3-en-1-yl cyclopropylacetate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. These hydrolysis products can then participate in various metabolic pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl acetate: Similar in structure but with a methyl group instead of a but-3-en-1-yl group.

    Cyclopropyl ethyl acetate: Contains an ethyl group instead of a but-3-en-1-yl group.

    But-3-en-1-yl acetate: Lacks the cyclopropyl group.

Uniqueness

But-3-en-1-yl cyclopropylacetate is unique due to the presence of both a cyclopropyl group and a but-3-en-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

61716-02-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

but-3-enyl 2-cyclopropylacetate

InChI

InChI=1S/C9H14O2/c1-2-3-6-11-9(10)7-8-4-5-8/h2,8H,1,3-7H2

InChI Key

FAMAUORAOUMCBP-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC(=O)CC1CC1

Origin of Product

United States

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